N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C15H16N4OS2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H16N4OS2/c1-19-7-6-17-15(19)21-9-13(20)18-14-11(8-16)10-4-2-3-5-12(10)22-14/h6-7H,2-5,9H2,1H3,(H,18,20) |
InChI Key |
LRCQZLTUZLLORC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
The tetrahydrobenzothiophene scaffold is synthesized via the Gewald reaction, a three-component condensation between cyclohexanone, cyanoacetamide, and elemental sulfur. Cyclohexanone (1.0 eq) reacts with cyanoacetamide (1.2 eq) in the presence of morpholine (10 mol%) and sulfur (1.5 eq) in dimethylformamide (DMF) at 80–90°C for 12–16 hours. The reaction proceeds through enamine formation, cyclization, and aromatization to yield 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine as a yellow crystalline solid (mp: 244–246°C).
Key Reaction Parameters:
| Component | Quantity | Role |
|---|---|---|
| Cyclohexanone | 1.0 eq | Ketone donor |
| Cyanoacetamide | 1.2 eq | Nitrile source |
| Sulfur | 1.5 eq | Cyclizing agent |
| Morpholine | 10 mol% | Base catalyst |
| Solvent | DMF | Polar aprotic |
Hydrogenation and Functionalization
The tetrahydrobenzothiophene ring is stabilized by partial hydrogenation, achieved via catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C, 5 wt%) in ethanol at 25°C. This step ensures saturation of the benzo ring while preserving the cyano and amine groups.
Acetamide Intermediate Preparation
Chloroacetylation of the Benzothiophene Amine
The 2-amine group undergoes acetylation with chloroacetyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.0 eq) is added dropwise to scavenge HCl, maintaining the reaction at 0–5°C for 2 hours. The product, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, is isolated via vacuum filtration (yield: 78–82%).
Spectral Validation:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.60–1.85 (m, 4H, tetrahydro CH₂), 2.45 (t, 2H, J = 6.0 Hz, SCH₂), 3.95 (s, 2H, COCH₂Cl), 8.20 (s, 1H, NH).
Thioether Linkage Formation
Synthesis of 1-Methyl-1H-Imidazole-2-Thiol
1-Methylimidazole (1.0 eq) is treated with Lawesson’s reagent (0.55 eq) in toluene under reflux for 6 hours to introduce the thiol group at the 2-position. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield a white solid (mp: 98–100°C).
Nucleophilic Substitution
The chloroacetamide intermediate (1.0 eq) reacts with 1-methyl-1H-imidazole-2-thiol (1.2 eq) in DMF containing potassium carbonate (2.0 eq) at 60°C for 5 hours. The thiolate anion displaces the chloride, forming the sulfanyl bridge. The mixture is quenched with ice-water, and the precipitate is recrystallized from ethanol to afford the title compound (yield: 65–70%).
Optimization Insights:
-
Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubility of reactants.
-
Base Selection : K₂CO₃ achieves higher yields (70%) compared to NaHCO₃ (55%) or Et₃N (48%).
Industrial Scalability Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic acetylation and substitution steps. A two-stage continuous setup achieves 85% conversion at 100°C with a residence time of 15 minutes per stage.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Atom Economy | 64% | 64% |
| E-Factor | 32 | 18 |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the tetrahydrobenzothiophene adopts an envelope conformation (puckering amplitude θ = 5.2°), with intramolecular N–H⋯O hydrogen bonds (2.01 Å) stabilizing the acetamide moiety.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanylacetamide moiety participates in thiol-disulfide exchange and alkylation :
-
Thiol-disulfide exchange : Reacts with disulfides (e.g., 5,5'-dithiobis(2-nitrobenzoic acid)) under mild alkaline conditions, forming mixed disulfides.
-
Alkylation : The sulfur atom undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF, yielding S-alkyl derivatives.
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the sulfanyl group to a sulfonyl group, forming N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]acetamide.
-
Reduction : The cyano group is reduced to an amine using LiAlH₄, producing a primary amine derivative.
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | H₂O₂, CH₃COOH | Sulfonyl analog |
| Reduction | LiAlH₄, THF | Amine derivative |
Acylation and Cyclocondensation
The imidazole nitrogen undergoes acylation with acetyl chloride, forming N-acetylated derivatives. In the presence of carbonylating agents (e.g., phosgene), cyclocondensation reactions generate imidazothiadiazole hybrids .
Biological Activity-Driven Interactions
The compound interacts with biological targets via:
-
Hydrogen bonding : The cyano and acetamide groups bind to kinase active sites (e.g., JNK2/3).
-
Metal coordination : The imidazole moiety chelates metal ions (e.g., Zn²⁺), influencing enzyme inhibition.
| Target | Interaction Type | Biological Effect |
|---|---|---|
| 5-Lipoxygenase | Hydrogen bonding | Anti-inflammatory |
| JNK2/3 kinases | ATP-site binding | Kinase inhibition |
Stability and Degradation
Under acidic conditions (pH < 3), the compound undergoes hydrolysis of the acetamide bond, releasing 2-mercaptoimidazole and the benzothiophene precursor. Photodegradation studies indicate stability in dark conditions but partial decomposition under UV light.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide as an antimicrobial agent. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study synthesized several acetamide derivatives and evaluated their antimicrobial properties. Among these derivatives, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µM) | Bacterial Strains |
|---|---|---|
| Compound A | 5.19 | S. aureus |
| Compound B | 5.08 | K. pneumoniae |
| N-(3-cyano...) | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary in vitro studies suggest that it may inhibit the proliferation of cancer cells.
Case Study: Anticancer Screening
In a recent research initiative, derivatives of the compound were screened against various cancer cell lines such as HeLa and MCF-7. One derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating strong potential for further development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(3-cyano...) | 4.12 | HeLa |
| 5-FU | 7.69 | HeLa |
Anti-inflammatory Potential
In silico studies have indicated that this compound may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .
Molecular Docking Studies
Molecular docking simulations have revealed promising interactions between the compound and the active site of 5-lipoxygenase, suggesting that modifications to enhance binding affinity could yield potent anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Physicochemical Properties
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of specific kinases. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 306.39 g/mol |
| CAS Number | 312917-14-9 |
| Solubility | Soluble in DMSO |
Research indicates that this compound acts primarily as a potent inhibitor of JNK2 and JNK3 kinases . The selectivity for these kinases over others in the mitogen-activated protein kinase (MAPK) family, such as JNK1 and p38alpha, has been demonstrated in various studies. The binding mode involves interactions with the ATP-binding site of the kinases, where the cyano group forms hydrogen bonds with the hinge region .
Inhibition Potency
The compound exhibits notable inhibition potency with the following pIC50 values:
| Kinase | pIC50 Value |
|---|---|
| JNK2 | 6.5 |
| JNK3 | 6.7 |
| JNK1 | No significant activity |
These values indicate that this compound is a selective inhibitor with potential applications in treating diseases associated with aberrant JNK signaling pathways .
Case Studies and Research Findings
- Cancer Therapeutics : A study highlighted its potential as an anti-neoplastic agent. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, it showed enhanced activity against ovarian cancer cell lines when compared to standard treatments like etoposide .
- Mechanistic Studies : X-ray crystallography studies provided insights into the unique binding interactions within the JNK3 ATP-binding site. This structural information is crucial for understanding how modifications to the compound could enhance its efficacy and selectivity .
- Comparative Analysis : In comparative studies with other known inhibitors, this compound displayed superior selectivity for JNK2 and JNK3 over other MAPK family members. This selectivity is advantageous in minimizing off-target effects commonly seen with broader-spectrum kinase inhibitors .
Q & A
Q. What are the established synthetic routes for this compound, and how can regioselectivity be controlled?
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, the core tetrahydrobenzo[b]thiophene scaffold can be synthesized via Gewald-type reactions using 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate under reflux conditions . The sulfanylacetamide moiety is introduced via 1,3-dipolar cycloaddition or nucleophilic substitution, often employing copper catalysts (e.g., Cu(OAc)₂) in solvent systems like tert-BuOH:H₂O (3:1) . Regioselectivity is influenced by steric and electronic factors; for instance, the cyano group in the tetrahydrobenzo[b]thiophene ring directs nucleophilic attacks to specific positions. Reaction monitoring via TLC (hexane:ethyl acetate, 8:2) and purification by recrystallization (ethanol) are standard .
Q. What analytical techniques are critical for structural characterization?
- Spectroscopy : IR identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methylimidazole protons at δ 3.5–4.0 ppm, tetrahydrobenzothiophene protons as multiplet signals in δ 2.0–3.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) determines crystal packing and hydrogen-bonding networks, critical for understanding conformational stability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
DoE minimizes experimental runs while maximizing data robustness. For example:
- Variables : Reaction time, temperature, catalyst loading (e.g., Cu(OAc)₂ at 5–15 mol%).
- Response surfaces : Central Composite Design (CCD) models interactions between variables to predict optimal conditions (e.g., 8-hour reaction at 50°C with 10 mol% catalyst for >85% yield) .
- Validation : Confirm via HPLC purity checks (>95%) and replicate runs to assess reproducibility .
Q. What computational strategies enhance reaction design and mechanistic understanding?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and regioselectivity in cycloaddition reactions (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
- Reaction path search algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways .
- Machine learning : Train models on PubChem data to predict solvent compatibility or byproduct formation .
Q. How should researchers resolve contradictions in biological activity data?
- Standardized assays : Use identical cell lines (e.g., MCF-7, NCI-H460) and protocols (e.g., MTT assay) to minimize variability .
- SAR studies : Modify substituents systematically (e.g., replace the imidazole with pyridine) to isolate activity drivers .
- Meta-analysis : Cross-reference data from crystallography (e.g., SHELX-refined structures) and molecular docking to correlate conformation with bioactivity .
Q. What methodologies address stability and degradation under storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
- Stabilization : Optimize storage in inert atmospheres (argon) and amber glass vials at –20°C .
Methodological Considerations
Q. How to validate synthetic intermediates and handle impurities?
- LC-MS : Track intermediates in real-time (e.g., azide-alkyne cycloaddition by m/z shifts) .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water) .
- Impurity profiling : Compare NMR spectra with PubChem reference data to identify byproducts (e.g., unreacted starting materials) .
Q. What advanced techniques elucidate non-covalent interactions in crystallography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
